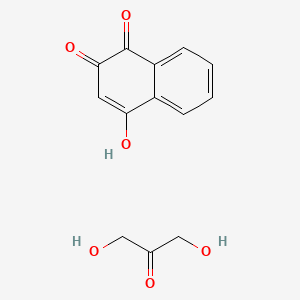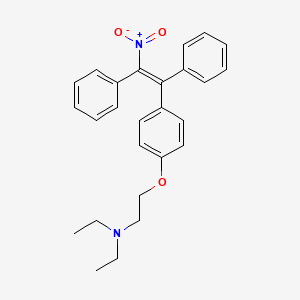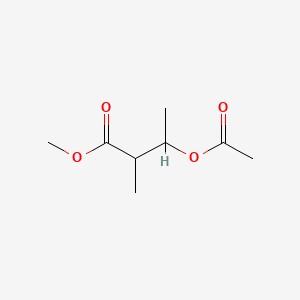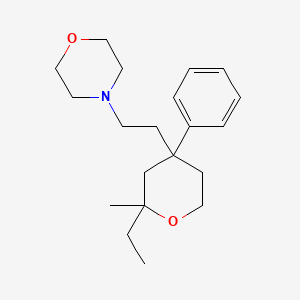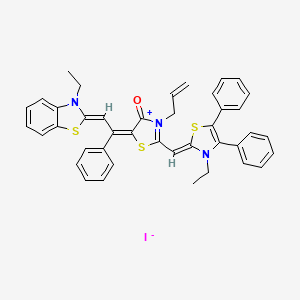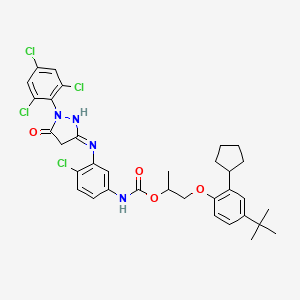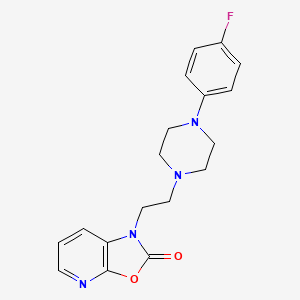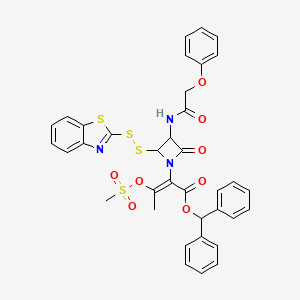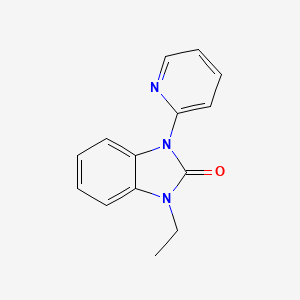
2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)- is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core fused with a pyridine ring. It is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)- can be achieved through several methods. One common approach involves the cyclocarbonylation of 1,2-diaminobenzenes. This method typically uses reagents such as 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . The reaction conditions often require precisely controlled or inert environments, high temperatures, and long reaction times.
Another method involves the transformation of benzimidazolium salts, which can be achieved through ring opening and unusual C–O bond cleavage of an alkoxide . Additionally, the synthesis from arylureas and a Curtius reaction of anthranilic acids or phthalic anhydrides are also viable pathways .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale cyclocarbonylation processes with optimized reaction conditions to ensure high yields and purity. The use of catalysts such as CO2 with [DBUH][AcO] or Pd(OAc)2 can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can produce more saturated compounds.
Aplicaciones Científicas De Investigación
2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It serves as an intermediate for the synthesis of more complex organic molecules.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3-receptor antagonist, it binds to the H3 receptors in the central nervous system, modulating neurotransmitter release and exerting its therapeutic effects . Additionally, its inhibition of tubulin polymerization disrupts microtubule dynamics, which is crucial for its antitumor activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-2-oxo-2,3-dihydrobenzimidazole: Similar in structure but lacks the pyridine ring.
1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one: Contains methyl groups instead of ethyl and pyridinyl groups.
5-Amino-1,3-dihydro-2H-benzimidazol-2-one: Features an amino group at the 5-position.
Uniqueness
2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)- is unique due to its combination of a benzimidazole core with a pyridine ring, which imparts distinct biological activities and chemical properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
89659-88-1 |
|---|---|
Fórmula molecular |
C14H13N3O |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
1-ethyl-3-pyridin-2-ylbenzimidazol-2-one |
InChI |
InChI=1S/C14H13N3O/c1-2-16-11-7-3-4-8-12(11)17(14(16)18)13-9-5-6-10-15-13/h3-10H,2H2,1H3 |
Clave InChI |
RVTUOJYFHCOGFR-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2N(C1=O)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





